Zandelisib - 1401436-95-0

Zandelisib

Catalog Number: EVT-286894
CAS Number: 1401436-95-0
Molecular Formula: C31H38F2N8O
Molecular Weight: 576.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Zandelisib is a potent, selective, and structurally differentiated oral inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ). [, , , , , , , , , , , , , ] It is classified as a small molecule kinase inhibitor. [] Within scientific research, zandelisib serves as a valuable tool for investigating the role of the PI3K signaling pathway in various biological processes and disease models, particularly in the context of B-cell malignancies.

Future Directions
  • Optimizing treatment strategies: Investigating different dosing schedules, combinations with other therapies, and identifying optimal patient populations based on biomarkers could further enhance efficacy and minimize toxicity. []
Source and Classification

Zandelisib was developed by Verastem Oncology and is classified under the category of targeted therapies. It is part of a broader group of phosphoinositide 3-kinase inhibitors, which are being explored for their ability to disrupt cancer cell survival and proliferation pathways. The compound's development stems from extensive research into the role of phosphoinositide 3-kinase delta in lymphocyte signaling and its implications in oncogenesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of Zandelisib involves several key steps that are designed to yield high purity and potency. The synthetic route typically includes:

  1. Formation of Key Intermediates: Initial steps involve the creation of intermediates that contain the necessary functional groups for further modification.
  2. Coupling Reactions: These intermediates undergo coupling reactions to form the core structure of Zandelisib.
  3. Final Modifications: Additional steps refine the compound, ensuring that it meets the required pharmacological properties.

The synthesis utilizes techniques such as high-performance liquid chromatography for purification and characterization, ensuring that the final product is suitable for clinical use.

Molecular Structure Analysis

Structure and Data

Zandelisib's molecular structure can be described by its chemical formula, which includes specific functional groups that confer its inhibitory activity. The compound typically features:

  • A naphthyridine core structure.
  • Various substituents that enhance selectivity towards phosphoinositide 3-kinase delta.

The three-dimensional conformation of Zandelisib has been elucidated through techniques like X-ray crystallography, revealing critical interactions with the target enzyme that facilitate its inhibitory action.

Chemical Reactions Analysis

Reactions and Technical Details

Zandelisib undergoes specific chemical reactions that are crucial for its mechanism of action. These include:

  1. Binding Interactions: The compound binds selectively to the ATP-binding site of phosphoinositide 3-kinase delta, inhibiting its activity.
  2. Hydrolysis: In biological systems, Zandelisib may undergo hydrolysis, affecting its pharmacokinetics and bioavailability.

Understanding these reactions is essential for optimizing the compound's therapeutic profile and minimizing potential side effects.

Mechanism of Action

Process and Data

The mechanism by which Zandelisib exerts its effects involves:

  1. Inhibition of Phosphoinositide 3-Kinase Delta: By binding to this enzyme, Zandelisib disrupts downstream signaling pathways that promote cell survival and proliferation in malignant B-cells.
  2. Induction of Apoptosis: The inhibition leads to increased apoptosis in cancer cells, particularly those expressing high levels of phosphoinositide 3-kinase delta.

Clinical studies have demonstrated that Zandelisib effectively reduces tumor burden in patients with specific hematological malignancies, supporting its role as a targeted therapy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Zandelisib exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for formulation development and determining suitable administration routes.

Applications

Scientific Uses

Zandelisib is primarily being investigated for its applications in treating various forms of cancer, including:

  • Chronic Lymphocytic Leukemia: Clinical trials have shown promising results in reducing disease progression.
  • Follicular Lymphoma: Its selective inhibition has led to improved outcomes in patients resistant to conventional therapies.
  • Combination Therapies: Research is ongoing into combining Zandelisib with other therapeutic agents to enhance efficacy and overcome resistance mechanisms.
Mechanistic Foundations of Zandelisib in B-Cell Malignancies

Molecular Targets: PI3Kδ Isoform Selectivity and Signaling Pathways

Zandelisib (ME-401) is a highly selective oral inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ), a lipid kinase predominantly expressed in hematopoietic cells. The PI3Kδ isoform governs the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that recruits pleckstrin homology (PH) domain-containing proteins like AKT to the plasma membrane. Subsequent activation of the AKT/mTOR pathway regulates B-cell proliferation, survival, and metabolism [6]. Unlike pan-PI3K or dual PI3Kγ/δ inhibitors (e.g., duvelisib), zandelisib exhibits >300-fold selectivity for PI3Kδ over other class I isoforms (α, β, γ), minimizing off-target effects [2] [6]. This specificity disrupts aberrant B-cell receptor (BCR) signaling and chemokine networks in malignant B-cells, inhibiting homing, adhesion, and resistance to apoptosis [1] [10].

Key Pathway Implications:

  • BCR Signaling: Zandelisib blocks PI3Kδ-mediated AKT phosphorylation downstream of BCR activation, inducing apoptosis in CD19+ malignant B-cells [4] [10].
  • CXCR4/CXCR5 Chemokine Axes: Inhibits chemotaxis and tissue homing of lymphoma cells by reducing PIP3-dependent cytoskeletal reorganization [6] [10].

Table 1: Selectivity Profile of Zandelisib vs. Other PI3K Inhibitors

CompoundPI3Kδ IC₅₀ (nM)Selectivity Ratio (δ vs. α/β/γ)Clinical Stage
Zandelisib0.6>300-foldPhase 3 (discontinued)
Idelalisib2.510-250-foldApproved (withdrawn)
Parsaclisib1.150-500-foldPhase 3
Duvelisib2.55-10-fold (γ)Approved (withdrawn)

Data derived from biochemical assays and clinical development reports [2] [4] [6].

Pharmacodynamic Modulation of Lymphocyte Development and Function

Zandelisib’s pharmacodynamic effects stem from its profound suppression of PI3Kδ-dependent pathways in malignant and normal lymphocytes:

  • B-Cell Malignancies: In vitro, zandelisib inhibited AKT phosphorylation (pAKT) in SU-DHL-6 and WSU-FSCCL lymphoma cell lines with IC₅₀ values of 1.2 nM and 1.5 nM, respectively. This led to G1 cell-cycle arrest and reduced viability by >90% at 100 nM concentrations [4].
  • Basophil Activation: At 60 mg/day, trough plasma concentrations achieve ≥90% inhibition of anti-IgE-induced CD63 expression in basophils, serving as a functional biomarker of PI3Kδ engagement [10] [8].
  • Cytokine Modulation: Suppresses TNFα release in Raji cells and IL-6/IL-10 production in primary human B-cells, attenuating pro-survival signaling in the tumor microenvironment [4] [6].

Notably, zandelisib spares PI3Kα-dependent metabolic functions in non-hematopoietic cells, reducing risks of hyperglycemia or hepatotoxicity associated with less selective inhibitors [6].

Structural and Functional Specificity of Zandelisib Among PI3K Inhibitors

The prolonged target engagement of zandelisib is attributed to its unique benzimidazole structure, which forms a water-shielded hydrogen bond with Lys779 in the p110δ catalytic subunit. X-ray crystallography (2.5 Å resolution) reveals this bond anchors the inhibitor within the ATP-binding pocket, creating a stable complex resistant to dissociation [2] [4].

Kinetic Differentiation:

  • Slow Dissociation Rate: Surface plasmon resonance (SPR) assays show zandelisib’s dissociation constant (kd) is 5.3 × 10⁻⁵ s⁻¹, compared to idelalisib (2.1 × 10⁻³ s⁻¹) and parsaclisib (1.4 × 10⁻³ s⁻¹), translating to a residence time >5 hours [4].
  • Cellular Retention: After drug wash-out, zandelisib maintained >80% pAKT inhibition for 24 hours in SU-DHL-6 cells, whereas idelalisib lost efficacy within 4 hours [2] [4].

Table 2: Binding Kinetics of PI3Kδ Inhibitors

ParameterZandelisibIdelalisibParsaclisibDuvelisib
kon (M⁻¹s⁻¹)3.1 × 10⁵1.8 × 10⁵2.2 × 10⁵1.5 × 10⁵
koff (s⁻¹)5.3 × 10⁻⁵2.1 × 10⁻³1.4 × 10⁻³3.0 × 10⁻³
Residence Time (h)>5.00.81.20.9

SPR data using Biacore™ system [4].

Role of Intermittent Dosing in Immune Homeostasis and T-Regulatory Cell Dynamics

Continuous PI3Kδ inhibition depletes regulatory T cells (Tregs), precipitating immune-mediated toxicities (e.g., colitis, pneumonitis). Zandelisib’s pharmacokinetic profile—long half-life (28 hours) and high volume of distribution—enables an intermittent dosing (ID) schedule (days 1–7 per 28-day cycle) designed to permit Treg repopulation during treatment breaks [3] [10].

Mechanistic Evidence:

  • Treg Repopulation: In Phase 1b trials, the ID schedule allowed CD4+CD25+FOXP3+ Treg counts to recover to >80% of baseline during days 8–28, mitigating colitis and transaminitis [7] [10].
  • Sustained Target Inhibition: Despite the off-days, tumor-specific PI3Kδ inhibition persists due to zandelisib’s prolonged intracellular retention. In SU-DHL-6 xenografts, a single 100 mg/kg dose suppressed pAKT for 24 hours [4].
  • Clinical Correlation: Patients on ID (n=59) had lower grade ≥3 adverse events (44% vs. 76% with continuous dosing) while maintaining 84.6% ORR in relapsed/refractory follicular lymphoma [7] [10].

This approach balances efficacy with reduced immune toxicity, a limitation of earlier PI3Kδ inhibitors like idelalisib [3] [6].

Properties

CAS Number

1401436-95-0

Product Name

Zandelisib

IUPAC Name

4-[2-(difluoromethyl)benzimidazol-1-yl]-N-[2-methyl-1-[2-(1-methylpiperidin-4-yl)phenyl]propan-2-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine

Molecular Formula

C31H38F2N8O

Molecular Weight

576.7 g/mol

InChI

InChI=1S/C31H38F2N8O/c1-31(2,20-22-8-4-5-9-23(22)21-12-14-39(3)15-13-21)38-28-35-29(40-16-18-42-19-17-40)37-30(36-28)41-25-11-7-6-10-24(25)34-27(41)26(32)33/h4-11,21,26H,12-20H2,1-3H3,(H,35,36,37,38)

InChI Key

WPFUFWIHMYZXSF-UHFFFAOYSA-N

SMILES

CC(C)(CC1=CC=CC=C1C2CCN(CC2)C)NC3=NC(=NC(=N3)N4CCOCC4)N5C6=CC=CC=C6N=C5C(F)F

Solubility

Soluble in DMSO

Synonyms

Zandelisib

Canonical SMILES

CC(C)(CC1=CC=CC=C1C2CCN(CC2)C)NC3=NC(=NC(=N3)N4CCOCC4)N5C6=CC=CC=C6N=C5C(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.